Fasitibant - 869939-83-3

Fasitibant

Catalog Number: EVT-1581105
CAS Number: 869939-83-3
Molecular Formula: C36H49Cl2N6O6S+
Molecular Weight: 764.8 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Fasitibant is under investigation in clinical trial NCT02205814 (Fasitibant Intra-articular Injection in Patients With Symptomatic Osteoarthritis of the Knee).
Overview

Fasitibant, also known as fasitibant chloride or MEN16132, is a non-peptide antagonist of the bradykinin B2 receptor. It is primarily explored for its anti-inflammatory properties and potential therapeutic applications in conditions characterized by excessive inflammation, such as arthritis. The compound has garnered attention due to its ability to inhibit the actions of bradykinin, a peptide that plays a significant role in inflammatory responses.

Source and Classification

Fasitibant is classified as a sulfonamide-containing compound and is recognized for its specific targeting of the bradykinin B2 receptor, which is implicated in various inflammatory pathways. Its chemical structure allows it to effectively block the receptor's activation by bradykinin, thereby modulating inflammatory processes. The compound has been studied extensively in preclinical models to assess its pharmacological efficacy and safety profiles .

Synthesis Analysis

Methods and Technical Details

The synthesis of fasitibant involves several key steps that include the formation of its core structure through chemical reactions. The process typically begins with the preparation of intermediate compounds that are subsequently transformed into fasitibant through various reaction conditions.

  1. Starting Materials: The synthesis often starts with readily available aromatic and aliphatic compounds.
  2. Reagents: Common reagents include bases such as sodium hydride or potassium carbonate, and solvents like dimethylformamide or acetonitrile.
  3. Reaction Conditions: The reactions are usually conducted under controlled temperatures and times, often requiring reflux conditions to facilitate the formation of desired intermediates.
  4. Purification: After synthesis, purification techniques such as recrystallization or chromatography (e.g., high-performance liquid chromatography) are employed to isolate fasitibant from by-products .
Molecular Structure Analysis

Structure and Data

Fasitibant features a complex molecular structure characterized by a sulfonamide group linked to an aromatic ring system. Its molecular formula is C₁₈H₁₈Cl₂N₃O₄S, with a molecular weight of approximately 426.33 g/mol. The compound's three-dimensional conformation allows it to fit into the binding pocket of the bradykinin B2 receptor effectively.

  • Key Structural Features:
    • Sulfonamide group
    • Aromatic rings
    • Chlorine substituents
  • Binding Interactions: Fasitibant engages in multiple interactions with key residues within the B2 receptor's binding site, enhancing its antagonist activity .
Chemical Reactions Analysis

Reactions and Technical Details

Fasitibant undergoes specific chemical reactions that contribute to its bioactivity:

  1. Binding Reaction: Fasitibant binds to the bradykinin B2 receptor, preventing bradykinin from eliciting its biological effects.
  2. Inhibition Mechanism: The compound's binding induces conformational changes in the receptor, inhibiting downstream signaling pathways associated with inflammation.
  3. Metabolic Stability: Studies indicate that fasitibant exhibits metabolic stability, which is crucial for maintaining therapeutic levels in vivo .
Mechanism of Action

Process and Data

Fasitibant exerts its pharmacological effects primarily through antagonism of the bradykinin B2 receptor:

  1. Receptor Blockade: By occupying the receptor's binding site, fasitibant prevents bradykinin from activating it.
  2. Downstream Effects: This blockade leads to reduced activation of intracellular signaling cascades that promote inflammation, such as those involving phospholipase C and protein kinase C.
  3. Clinical Implications: In animal models, fasitibant has been shown to significantly reduce markers of inflammation, such as prostaglandins and cytokines in joint tissues .
Physical and Chemical Properties Analysis

Physical and Chemical Properties

Fasitibant possesses several notable physical and chemical properties:

  • Appearance: Typically appears as a white to off-white solid.
  • Solubility: Soluble in organic solvents like dimethyl sulfoxide but has limited solubility in water.
  • Melting Point: Reports indicate a melting point range around 278-280 °C.
  • Stability: Demonstrates good stability under standard laboratory conditions but may require protection from light and moisture during storage .
Applications

Scientific Uses

Fasitibant is primarily investigated for its potential applications in treating inflammatory diseases:

  • Rheumatoid Arthritis: Clinical studies have explored fasitibant's efficacy in reducing symptoms associated with rheumatoid arthritis by mitigating joint inflammation.
  • Pain Management: Due to its anti-inflammatory properties, fasitibant may be beneficial in managing pain linked to inflammatory conditions.
  • Research Tool: It serves as a valuable tool in pharmacological research to further understand bradykinin signaling pathways and their implications in various diseases .
Introduction to Fasitibant in the Context of Kinin-Mediated Inflammation

Role of Bradykinin B2 Receptors in Inflammatory Pathways

Bradykinin (BK), a potent vasoactive nonapeptide generated from kininogen precursors via kallikrein-mediated cleavage, exerts its primary proinflammatory effects through the constitutively expressed B2 receptor (B2R). This Gq-protein-coupled receptor (GPCR) activation triggers multiple signaling cascades: immediate calcium mobilization, nitric oxide (NO) release, prostaglandin synthesis via cyclooxygenase-2 (COX-2) induction, and vascular endothelial growth factor (VEGF) upregulation [2] [4]. Crucially, B2R stimulation activates the transcription factor NF-κB, initiating a feed-forward loop that amplifies inflammation through sustained production of cytokines (IL-1β, IL-6), chemokines (GRO/CINC-1), and adhesion molecules [4] [6]. In arthropathies (e.g., osteoarthritis, rheumatoid arthritis), this pathway contributes to synovial hyperpermeability, plasma extravasation, neutrophil recruitment, cartilage degradation, and pain sensitization [1] [6]. Kinins are short-lived (<1 min half-life) due to rapid degradation by metallopeptidases (ACE, APN), but persistent tissue damage continuously activates the kallikrein-kinin system (KKS), sustaining B2R-driven pathology [2] [9].

Fasitibant as a Nonpeptide B2 Receptor Antagonist: Historical Development and Rationale

Fasitibant chloride (MEN16132) emerged from efforts to overcome limitations of peptide-based B2R antagonists like icatibant. While icatibant demonstrated proof-of-concept for B2R blockade, its peptidic nature (a modified BK sequence) conferred short plasma half-life, lack of oral bioavailability, and potential immunogenicity [7] [9]. Fasitibant was rationally designed as a synthetic, nonpeptide sulfonamide-containing molecule (chemical name: (S)-N-(1-(3-chloro-5-fluoro-2-((2-methyl-4-(1-methyl-1H-1,2,4-triazol-5-yl)quinolin-8-yloxy)methyl)phenyl)ethyl)-2-(difluoromethoxy)acetamide chloride hydrochloride) [3] [5] [8]. Its development aimed to achieve:

  • High Affinity & Selectivity: Fasitibant exhibits subnanomolar affinity for the human B2 receptor (Kb = 0.24 nM in calcium mobilization assays), surpassing icatibant (Kb = 2.81 nM) [7]. It shows >1000-fold selectivity over the inducible B1 receptor and minimal off-target activity across >120 screened receptors and enzymes [7].
  • Long Duration of Action: Designed for sustained receptor occupancy, contrasting the transient blockade by early antagonists [9].
  • Potential for Local Administration: Its physicochemical properties favored localized effects, particularly for intra-articular delivery in joint inflammation [1] [10].

Table 1: Key Chemical and Pharmacological Attributes of Fasitibant Chloride

PropertyValue/DescriptionSource/Assay
Chemical FormulaC₃₆H₅₀Cl₄N₆O₆S (Hydrochloride salt) [5] [8]
Molecular Weight836.70 g/mol (Hydrochloride salt) [8]
CAS Number (HCl salt)869880-33-1 [8]
Mechanism of ActionCompetitive, reversible B2 receptor antagonist [1] [4]
Human B2R Kb (Ca²⁺)0.24 nMRecombinant CHO cells [7]
Human Umbilical Vein pA₂9.67 (0.21 nM)Functional antagonism [7]
Primary Indication (Res)Osteoarthritis, Rheumatoid Arthritis (Anti-inflammatory) [1] [10]

Fasitibant’s Position in Kinin Antagonist Research: Comparative Landscape

Fasitibant occupies a distinct niche in the evolution of B2R antagonists:

  • Generational Shift: It belongs to the first wave of potent, selective nonpeptide antagonists (NPAs), moving beyond peptide mimetics like icatibant (first-generation) and labradimil (second-generation peptide) [7] [9].
  • Advantages over Peptide Antagonists: While icatibant remains the only clinically approved B2R antagonist (for HAE), Fasitibant offered theoretical advantages of potentially better stability, longer duration, and suitability for local delivery. Its nonpeptide structure avoids enzymatic degradation pathways that limit peptide drugs [7] [9].
  • Comparative Efficacy: In preclinical models, Fasitibant (100 µg intra-articular) inhibited carrageenan-induced rat knee joint inflammation by 40-45% (pain/edema), ~60% (neutrophil infiltration), and ~30% (prostaglandin release) [1] [5]. Its synergy with dexamethasone (near-complete suppression of inflammation when combined) highlighted its complementary mechanism to steroids [1].
  • Limitations and Context: Despite promising preclinical data, Fasitibant's clinical development (primarily for osteoarthritis) was discontinued [7]. This contrasts with icatibant's success in HAE and underscores the challenge of translating anti-inflammatory efficacy in arthritis. Newer NPAs (e.g., PHA-022121) focus on oral bioavailability for systemic diseases like hereditary angioedema (HAE) [7]. Fasitibant remains a significant pharmacological tool that validated local B2R blockade for inflammation and informed later compound design.

Table 2: Comparative Profile of Select Bradykinin B2 Receptor Antagonists

AntagonistClassKey FeaturesHuman B2R Potency (Kb or pA₂)Status/Notes
Icatibant (Hoe 140)Peptide (Modified BK)First potent, metabolically stabilized antagonist; Short half-life; Subcutaneous admin.pA₂ ~8.06 (8.71 nM) [7]Marketed (HAE)
Fasitibant (MEN16132)Nonpeptide (Sulfonamide)High affinity/selectivity; Long duration; Suited for local deliveryKb 0.24 nM; pA₂ 9.67 [7]Discontinued (OA clinical trials)
Anatibant (LF16-0687)NonpeptideOrally active; Systemically availablepA₂ ~8.8 [7]Discontinued (Traumatic Brain Injury trials)
Compound 3 (PHA Precursor)NonpeptideVery high potency; Excellent oral bioavailability predictedKb 0.24 nM [7]Preclinical; Led to PHA-022121 (Phase I)
FK 3657NonpeptideOrally active; Anti-hypertensive/anti-inflammatory effects in modelsModerate PotencyDiscontinued (Limited clinical data)

Properties

CAS Number

869939-83-3

Product Name

Fasitibant

IUPAC Name

[(4S)-4-amino-5-[4-[4-[[2,4-dichloro-3-[(2,4-dimethylquinolin-8-yl)oxymethyl]phenyl]sulfonylamino]oxane-4-carbonyl]piperazin-1-yl]-5-oxopentyl]-trimethylazanium

Molecular Formula

C36H49Cl2N6O6S+

Molecular Weight

764.8 g/mol

InChI

InChI=1S/C36H49Cl2N6O6S/c1-24-22-25(2)40-33-26(24)8-6-10-30(33)50-23-27-28(37)11-12-31(32(27)38)51(47,48)41-36(13-20-49-21-14-36)35(46)43-17-15-42(16-18-43)34(45)29(39)9-7-19-44(3,4)5/h6,8,10-12,22,29,41H,7,9,13-21,23,39H2,1-5H3/q+1/t29-/m0/s1

InChI Key

FQVSDHOWSLEEKJ-LJAQVGFWSA-N

SMILES

CC1=CC(=NC2=C1C=CC=C2OCC3=C(C=CC(=C3Cl)S(=O)(=O)NC4(CCOCC4)C(=O)N5CCN(CC5)C(=O)C(CCC[N+](C)(C)C)N)Cl)C

Synonyms

(4-amino-5-(4-(4-(2,4-dichloro-3-(2,4-dimethyl-8-quinolyloxymethyl)phenylsulfonamido)tetrahydro-2H-4-pyranoylcarbonyl)piperazino)-5-oxopentyl)(trimethyl)ammonium
fasitibant
MEN 16132
MEN-16132
MEN16132

Canonical SMILES

CC1=CC(=NC2=C1C=CC=C2OCC3=C(C=CC(=C3Cl)S(=O)(=O)NC4(CCOCC4)C(=O)N5CCN(CC5)C(=O)C(CCC[N+](C)(C)C)N)Cl)C

Isomeric SMILES

CC1=CC(=NC2=C1C=CC=C2OCC3=C(C=CC(=C3Cl)S(=O)(=O)NC4(CCOCC4)C(=O)N5CCN(CC5)C(=O)[C@H](CCC[N+](C)(C)C)N)Cl)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.